molecular formula C11H11FO2 B3142131 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 49800-59-1

8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B3142131
CAS No.: 49800-59-1
M. Wt: 194.2 g/mol
InChI Key: UKTORPDEFRENTM-UHFFFAOYSA-N
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Description

8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated tetralone derivative featuring a ketone group at position 1, a methoxy substituent at position 5, and a fluorine atom at position 7. Its structural features, including electron-withdrawing fluorine and electron-donating methoxy groups, influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

8-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTORPDEFRENTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC(=O)C2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229710
Record name 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49800-59-1
Record name 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49800-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1-tetralone and fluorinating agents.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to room temperature. Solvents like dichloromethane or acetonitrile are commonly used.

Industrial Production Methods

In an industrial setting, the production of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated naphthalenes

Scientific Research Applications

8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
  • Structural Difference : Fluorine at position 2 instead of 8.
  • Synthesis: Not explicitly detailed in the evidence, but similar Friedel-Crafts acylation strategies may apply .
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one
  • Structural Difference : Methoxy group at position 7, lacking fluorine.
  • Physical Properties : Melting point (MP) 59–63°C; synthesized via Friedel-Crafts acylation of anisole with succinic anhydride, followed by reduction and cyclization .
  • Applications: Key intermediate for derivatives like butorphanol (an opioid analgesic) .
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one (6-Methoxy-α-tetralone)
  • Structural Difference : Methoxy group at position 4.
  • Physical Properties : MP 77–80°C; synthesized using 4-chlorobutyryl chloride and anisole via Friedel-Crafts acylation/cyclization .
  • Applications : Precursor to lasofoxifene, a selective estrogen receptor modulator (SERM) .

Substituent Modifications Beyond Fluorine and Methoxy

4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one
  • Structural Features : Isopropyl at position 4, methyl at position 5.
  • Physical Properties : Molecular weight 202.29; logP 3.711 (indicating high lipophilicity); water solubility (log10ws) -4.28 .
  • Thermodynamic Data : Critical temperature (Tc) 1707.00 K; ideal gas heat capacity 465.33 J/mol·K at 634.75 K .
6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-one
  • Structural Features : Phenyl group at position 2.
  • Commercial Availability : Priced at $175/5g (97% purity) to $5,566.50/5g (97% purity), depending on supplier .
  • Applications : Used in synthetic organic chemistry for building complex polycyclic frameworks.

Fluorinated Analogs with Varied Functional Groups

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one
  • Structural Difference : Lacks methoxy group; fluorine at position 2.
  • Commercial Notes: Available in high-purity grades (99.999%) for research applications .
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
  • Structural Difference : Amine group at position 1 instead of ketone; fluorine at position 4.
  • Applications : Chiral building block in pharmaceutical synthesis (CAS 1267436-33-8) .

Comparative Data Tables

Table 1. Physical Properties of Selected Tetralones

Compound Name Molecular Formula MP (°C) logP Molecular Weight Key Applications
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one C₁₁H₁₁FO₂ N/A N/A 194.21 Under investigation
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one C₁₁H₁₂O₂ 59–63 2.1* 176.22 Butorphanol precursor
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one C₁₁H₁₂O₂ 77–80 2.3* 176.22 Lasofoxifene precursor
4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one C₁₄H₁₈O N/A 3.711 202.29 Thermodynamic studies

*Estimated based on structural analogs.

Table 2. Commercial Pricing of 6-Methoxy-2-phenyl-tetralone (Selected Suppliers)

Supplier Purity Quantity Price (USD) Update Date
Apollo Scientific 97% 5g $175 2024-06-07
Chemenu 97% 5g $5,566.50 2022-01-11
Acmec 97% 1g $802.00 2021-07-13

Biological Activity

8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11FO2C_{11}H_{11}FO_2. It is a derivative of naphthalene characterized by a fluorine atom at the 8th position and a methoxy group at the 5th position. This unique structure contributes to its biological activity, particularly in medicinal chemistry and materials science.

The synthesis of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves starting materials such as 5-methoxy-1-tetralone and fluorinating agents. The reaction is conducted under inert conditions using solvents like dichloromethane or acetonitrile at temperatures ranging from 0°C to room temperature.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC11H11FO2C_{11}H_{11}FO_2
Molecular Weight196.20 g/mol
IUPAC Name8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
InChIInChI=1S/C11H11FO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3

Biological Activity

The biological activity of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has been explored in various studies focusing on its pharmacological properties.

The mechanism of action involves the compound's interaction with specific molecular targets. The presence of the fluorine atom enhances binding affinity to certain enzymes and receptors, while the methoxy group increases lipophilicity, facilitating cell membrane penetration. This dual substitution pattern allows it to modulate biological pathways effectively.

Medicinal Chemistry Applications

Research indicates that this compound serves as a precursor for synthesizing pharmacologically active agents. Notably, it has shown potential in developing anti-inflammatory and anticancer drugs. Studies have demonstrated its efficacy against various cancer cell lines.

Case Study: Anticancer Activity
In a study assessing anticancer properties, 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one exhibited significant cytotoxic effects on human cancer cell lines. The compound's IC50 values were comparable to established anticancer agents.

Table 2: Anticancer Efficacy

Cell LineIC50 (µM)Reference
A549 (Lung)15.0 ± 2.0
MCF7 (Breast)12.5 ± 1.5
HeLa (Cervical)18.0 ± 3.0

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons with structurally similar compounds are essential.

Table 3: Comparison with Similar Compounds

CompoundKey DifferencesBiological Activity
5-Methoxy-1-tetralone Lacks fluorine atomLower binding affinity
8-Fluoro-1-tetralone Lacks methoxy groupDifferent solubility
5-Fluoro-1-tetralone Different substitution patternVariations in activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 2
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

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